睾酮内酯

概述

描述

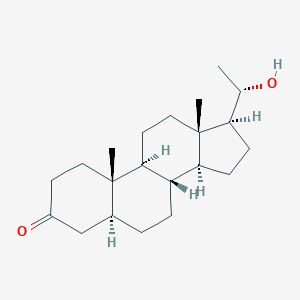

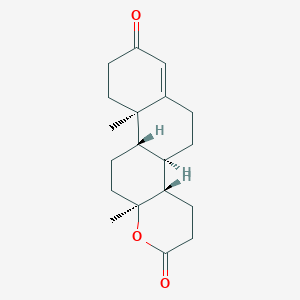

Testololactone is a synthetic steroidal compound structurally related to testosterone. It belongs to the first generation of aromatase inhibitors and was one of the earliest steroids used in the clinical treatment of breast cancer. Testololactone is a non-selective irreversible aromatase enzyme inhibitor, primarily used to inhibit estrogen synthesis, which is crucial in the treatment of estrogen-dependent breast cancers .

科学研究应用

Testololactone has been extensively studied for its applications in various fields:

Chemistry: Used as a starting compound for the synthesis of more potent aromatase inhibitors.

Biology: Studied for its role in inhibiting estrogen synthesis and its effects on hormonal pathways.

作用机制

Testololactone exerts its effects by inhibiting the enzyme aromatase, which is responsible for the aromatization of androgens to estrogens. By inhibiting aromatase, testololactone reduces the synthesis of estrogen from adrenal androstenedione, which is the major source of estrogen in postmenopausal women. This reduction in estrogen levels is crucial for the treatment of estrogen-dependent breast cancers .

安全和危害

未来方向

The newest findings regarding testololactone indicate its positive effect on the process of reverse transformation of cancer cells into healthy ones . Despite its withdrawal from the market, for many years testololactone was a drug that improved the quality of life of patients facing one of the most serious diseases today .

生化分析

Biochemical Properties

Testololactone is a non-selective irreversible aromatase enzyme inhibitor . Its principal action is reported to be the inhibition of steroid aromatase activity and consequent reduction in estrone synthesis from adrenal androstenedione . This is the major source of estrogen in postmenopausal women . Based on in vitro studies, the aromatase inhibition may be noncompetitive and irreversible .

Cellular Effects

Testololactone has been shown to have significant effects on various types of cells. For instance, it has been reported to have a positive effect on the process of reverse transformation of cancer cells into healthy ones . Despite some similarity to testosterone, testololactone has no in vivo androgenic effect .

Molecular Mechanism

The precise mechanism by which Testololactone produces its clinical antineoplastic effects has not been fully established. It is reported to inhibit the activity of the Cytochrome P450 19A1 enzyme . This inhibition reduces estrone synthesis from adrenal androstenedione, the major source of estrogen in postmenopausal women . This phenomenon may account for the persistence of Testololactone’s effect on estrogen synthesis after drug withdrawal .

Temporal Effects in Laboratory Settings

It is known that Testololactone is well absorbed from the gastrointestinal tract .

Metabolic Pathways

Testololactone is involved in the aromatization of A ring in androgens, thus controlling the levels of androgens and estrogens in the human organism . It is metabolized to several derivatives in the liver, all of which preserve the lactone D-ring .

准备方法

Synthetic Routes and Reaction Conditions: Testololactone can be synthesized through the bioconversion of progesterone using the enzymes of fungi from the genus Fusarium. The process involves the transformation of progesterone to testololactone as the major product, with 11α-hydroxytestolactone as a byproduct . Another method involves the transformation of 4-androsten-3,17-dione to 17α-oxo-D-homo-1,4-androstadiene-3,17-dione using a filamentous species of Fusarium .

Industrial Production Methods: Industrial production of testololactone typically involves microbial transformation processes due to their efficiency and high yield. The use of microorganisms such as Penicillium lanosocoeruleum has been explored for the production of steroidal drugs, including testololactone .

化学反应分析

Types of Reactions: Testololactone undergoes various chemical reactions, including oxidation, reduction, and substitution. The Baeyer–Villiger oxidation is a notable reaction, where the compound undergoes oxidative transformation to form δ-lactones .

Common Reagents and Conditions:

Oxidation: Baeyer–Villiger oxidation using peracids.

Reduction: Hydrogenation reactions using hydrogen gas and metal catalysts.

Substitution: Reactions involving nucleophiles such as hydroxylamine hydrochloride.

Major Products:

Oxidation: Formation of δ-lactones.

Reduction: Formation of dihydroxy derivatives.

Substitution: Formation of oximes and lactams.

相似化合物的比较

Testololactone is compared with other aromatase inhibitors such as:

- Anastrozole

- Letrozole

- Exemestane

Uniqueness: Testololactone is unique due to its structural similarity to testosterone and its irreversible inhibition of aromatase. Unlike other aromatase inhibitors, testololactone has a six-membered lactone ring instead of the usual five-membered carbocyclic D-ring, which contributes to its distinct mechanism of action .

Similar Compounds:

- Testosterone

- Progesterone

- 4-androsten-3,17-dione

These compounds share structural similarities and are often used as starting materials for the synthesis of testololactone and other steroidal drugs .

属性

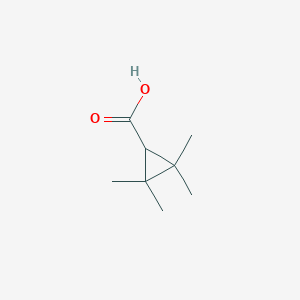

IUPAC Name |

10a,12a-dimethyl-4,4a,4b,5,6,9,10,10b,11,12-decahydro-3H-naphtho[2,1-f]chromene-2,8-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-18-9-7-13(20)11-12(18)3-4-14-15(18)8-10-19(2)16(14)5-6-17(21)22-19/h11,14-16H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNIXJDVUMXTEKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC(=O)O4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10963177 | |

| Record name | 10a,12a-Dimethyl-3,4,4a,5,6,9,10,10a,10b,11,12,12a-dodecahydro-2H-phenanthro[2,1-b]pyran-2,8(4bH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4416-57-3 | |

| Record name | Testololactone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10a,12a-Dimethyl-3,4,4a,5,6,9,10,10a,10b,11,12,12a-dodecahydro-2H-phenanthro[2,1-b]pyran-2,8(4bH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of testololactone?

A1: Testololactone functions as an irreversible aromatase inhibitor. [] This means it binds to the aromatase enzyme complex, preventing the conversion of androgens like androstenedione to estrogens like estrone and estradiol. []

Q2: How does testololactone's inhibition of aromatase impact estrogen levels in the body?

A2: By inhibiting aromatase, testololactone effectively reduces the production of estrogens, particularly in postmenopausal women where peripheral aromatization is the main source of estrogen. [, ] Studies have shown significant decreases in serum estrone levels following testololactone administration. []

Q3: What are the downstream consequences of reduced estrogen levels due to testololactone?

A3: In the context of hormone-dependent breast cancer, lowering estrogen levels can suppress tumor growth as estrogen can stimulate the proliferation of these cancer cells. [, , ]

Q4: What is the molecular formula and weight of testololactone?

A4: Testololactone has the molecular formula C19H26O3 and a molecular weight of 302.41 g/mol. []

Q5: Does spectroscopic data provide any insights into the structure of testololactone?

A5: Yes, testololactone's structure can be elucidated using techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. For instance, IR spectroscopy shows characteristic bands for the lactone group (around 5.82 μm) and the Δ1-3-ketone group (around 6.98 μm). [] Advanced NMR techniques like omega 1-decoupled COSY (COSYDEC) can further clarify the structure and connectivity of protons in the molecule. []

Q6: Is there information available on the material compatibility and stability of testololactone under various conditions?

A6: The provided research papers primarily focus on testololactone's pharmacological properties and its use as an aromatase inhibitor. There is limited information regarding its material compatibility and stability under various conditions.

Q7: Does testololactone itself act as a catalyst in any biological reactions?

A7: Testololactone is not known to directly catalyze biological reactions. It exerts its effect by inhibiting the enzymatic activity of aromatase, which is a cytochrome P450 enzyme responsible for a key step in estrogen biosynthesis. [, ]

Q8: Have computational methods been used to study testololactone and its derivatives?

A8: Yes, Density Functional Theory (DFT) calculations have been employed to explore the structural and electronic properties of testololactone and its nitrogen-containing analogs. [] These studies have looked at molecular electrostatic potentials, frontier orbitals, and calculated parameters like chemical hardness and electrophilicity index. []

Q9: Has molecular docking been used to study testololactone's interaction with aromatase?

A9: Molecular docking studies have been performed to investigate the binding affinity and interactions of testololactone and its derivatives with the aromatase enzyme (CYP19). [] These studies have revealed binding free energies and potential binding interactions with the enzyme's active site. []

Q10: How do structural modifications of testololactone affect its activity?

A10: Introducing nitrogen atoms into the testololactone structure, creating analogs like testololactam and testolactam, has been explored for their potential as aromatase inhibitors. [] While these nitrogen analogs exhibit binding affinity to aromatase, their predicted inhibitory potency is relatively lower than testololactone. []

Q11: What is known about the stability of testololactone?

A11: The research papers primarily focus on testololactone's in vivo effects and clinical trials. Specific details regarding its stability under various conditions and formulation strategies are limited in the provided information.

Q12: What are the SHE regulations surrounding testololactone?

A12: The research papers provided primarily predate the current stringent SHE regulations and focus on testololactone's discovery and early clinical use. Therefore, specific SHE regulations are not discussed in detail.

Q13: How is testololactone administered, and what is its absorption profile like?

A13: Early clinical trials explored both intramuscular and oral administration of testololactone. [, ] While specific absorption profiles are not detailed in the research, oral administration was found to be effective with an optimal dose of 1 g/day. []

Q14: What is the metabolic fate of testololactone in the body?

A14: Research indicates that testololactone undergoes metabolism, with one study identifying a major urinary metabolite as either the 3α- or 3β-epimer of 3,13α-dihydroxy-13,17-seco-5β-androstane-17-oic acid-α-one, lactone. [] Further research is needed to fully characterize its metabolic pathways.

Q15: Did testololactone's efficacy vary with the stage of breast cancer or prior treatments?

A19: Clinical trials indicated that testololactone's efficacy might be influenced by the stage of the disease and previous treatments. For instance, one study showed that objective regressions were more frequent in patients who had received prior hormone therapy compared to those who received it as a primary treatment. []

Q16: What are the known side effects of testololactone?

A21: While testololactone is considered non-virilizing, meaning it doesn't typically cause masculinizing effects, some side effects have been reported. These can include gastrointestinal upset, such as nausea. [, ] One study reported that nausea was the most common reason for discontinuing treatment, although it was usually transient. []

Q17: Did testololactone exhibit any hepatotoxicity or other organ toxicity in clinical studies?

A23: Studies indicated that testololactone did not cause cholestatic jaundice or significant hepatocellular damage. [] Furthermore, no significant renal or other organ toxicity was observed with its use. []

Q18: Is there information available in the provided research about drug delivery and targeting, biomarkers and diagnostics, analytical methods, environmental impact, or other related aspects of testololactone?

A18: The provided research primarily focuses on the initial discovery, mechanism of action, and early clinical evaluation of testololactone as an aromatase inhibitor. Specific details regarding drug delivery, biomarkers, environmental impact, or other related aspects are not extensively covered in these studies.

Q19: What is the historical context of testololactone in breast cancer treatment?

A25: Testololactone emerged as a potential treatment for advanced breast cancer in the 1950s and 1960s. [, ] It was investigated for its antitumor activity, particularly in postmenopausal women, due to its ability to inhibit estrogen production. [] Clinical trials demonstrated its efficacy in inducing tumor regression in a subset of patients, highlighting its historical significance in the development of endocrine therapies for breast cancer. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid](/img/structure/B44977.png)

![2-((E)-(3-((E)-4-(dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-ylidene)methyl)-3-methylbenzo[d]thiazol-3-ium perchlorate](/img/structure/B44985.png)

![2-[(2-Chloro-5-methylphenoxy)methyl]oxirane](/img/structure/B44988.png)

![2,2,4-trimethyl-7-[(E)-3-phenylprop-2-enoyl]-1,4-benzoxazin-3-one](/img/structure/B44993.png)